molecular formula C12H19NO B13637589 N-(1-(3-Methoxyphenyl)ethyl)propan-1-amine CAS No. 727968-53-8

N-(1-(3-Methoxyphenyl)ethyl)propan-1-amine

Cat. No.: B13637589
CAS No.: 727968-53-8
M. Wt: 193.28 g/mol
InChI Key: JPIAIARTLGDOET-UHFFFAOYSA-N
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Description

N-(1-(3-Methoxyphenyl)ethyl)propan-1-amine is an organic compound with the molecular formula C12H19NO It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an ethyl chain and a propan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-Methoxyphenyl)ethyl)propan-1-amine typically involves the reaction of 3-methoxyphenylacetonitrile with propan-1-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 100-150°C, and maintained for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-Methoxyphenyl)ethyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of halogenated derivatives or alkyl-substituted compounds.

Scientific Research Applications

N-(1-(3-Methoxyphenyl)ethyl)propan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as antidepressant or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-(3-Methoxyphenyl)ethyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the reuptake of neurotransmitters, thereby increasing their availability in the synaptic cleft and enhancing neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(3-Methoxyphenyl)ethyl)-3-phenylpropan-1-amine
  • N-ethyl-N-methyl-1-propanamine
  • N-(1-(3-Methoxyphenyl)ethyl)-1-(propan-2-yl)piperidin-4-amine

Uniqueness

N-(1-(3-Methoxyphenyl)ethyl)propan-1-amine is unique due to its specific structural features, such as the methoxy group on the phenyl ring and the ethyl chain connected to the propan-1-amine group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

727968-53-8

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

N-[1-(3-methoxyphenyl)ethyl]propan-1-amine

InChI

InChI=1S/C12H19NO/c1-4-8-13-10(2)11-6-5-7-12(9-11)14-3/h5-7,9-10,13H,4,8H2,1-3H3

InChI Key

JPIAIARTLGDOET-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)C1=CC(=CC=C1)OC

Origin of Product

United States

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